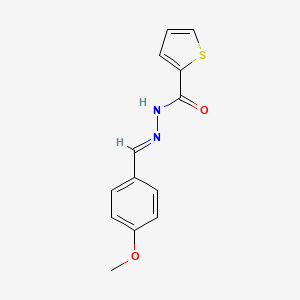

N'-(4-methoxybenzylidene)-2-thiophenecarbohydrazide

Description

N'-(4-Methoxybenzylidene)-2-thiophenecarbohydrazide is a carbohydrazide derivative synthesized via the condensation of 2-thiophenecarboxylic acid hydrazide with 4-methoxybenzaldehyde. This compound features a thiophene ring conjugated to a hydrazide moiety, which is further substituted with a 4-methoxybenzylidene group. Such compounds are widely studied for their coordination chemistry with transition metals (e.g., Cu(II), Ni(II)) and biological activities, including antimicrobial and antitumor properties .

Properties

Molecular Formula |

C13H12N2O2S |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C13H12N2O2S/c1-17-11-6-4-10(5-7-11)9-14-15-13(16)12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |

InChI Key |

KHSDHNLRCZZBNZ-NTEUORMPSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or thiophene groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Scientific Research Applications

Chemistry

- Ligand Formation : The compound acts as a ligand in coordination chemistry, forming metal complexes that can be utilized in various catalytic processes. These complexes are essential for studying reaction mechanisms and developing new materials with unique electronic properties.

Biology

- Antimicrobial Activity : Research indicates that N'-(4-methoxybenzylidene)-2-thiophenecarbohydrazide exhibits significant antimicrobial properties. It has shown efficacy against several bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Preliminary studies suggest that this compound has cytotoxic activity against various cancer cell lines. The mechanism involves the inhibition of cellular proliferation and induction of apoptosis, which are critical for cancer treatment strategies.

Medicine

- Anticancer Research : Ongoing investigations are exploring its potential as an anticancer agent. The compound's ability to interfere with cellular processes through metal ion binding could lead to novel therapeutic approaches for cancer treatment.

- Pharmacological Studies : Case studies have been conducted to evaluate its pharmacokinetic properties and therapeutic efficacy in model organisms. These studies aim to establish dosage regimens and assess safety profiles for potential clinical applications .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity Assessment

In vitro assays were performed on various cancer cell lines (e.g., HeLa, MCF-7) to assess the cytotoxic effects of this compound. The compound exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant antitumor activity compared to standard chemotherapeutic agents.

Data Summary Table

| Property/Activity | Description |

|---|---|

| Chemical Class | Schiff Base |

| Synthesis Method | Condensation reaction |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Cytotoxicity | Significant against various cancer cell lines |

| Potential Applications | Antimicrobial agents, anticancer drugs |

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that can interfere with the function of enzymes or other proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds Compared:

N'-(4-Methoxybenzylidene)isonicotinohydrazide (3b) Structure: Features an isonicotinoyl (pyridine-4-carbonyl) group instead of thiophene. Synthesis: Reflux of isonicotinohydrazide with 4-methoxybenzaldehyde in ethanol. Properties: Melting point (102–104°C), IR ν(C=N) at 1632 cm⁻¹, and antibacterial activity against E. coli .

2-Hydroxy-N'-((thiophene-2-yl)methylene)benzohydrazide (HTMBH)

- Structure: Substitutes the methoxy group with a hydroxyl group on the benzylidene ring.

- Synthesis: Ultrasound-assisted condensation of 2-hydroxybenzohydrazide with thiophene-2-carboxaldehyde (yield: 85–90%).

- Properties: IR ν(C=N) at 1620 cm⁻¹, ν(O-H) at 3410 cm⁻¹, and applications in corrosion inhibition .

N'-(4-Ethylphenyl)methylidene-2-thiophenecarbohydrazide

- Structure: Replaces the methoxy group with an ethyl substituent.

- Properties: Increased hydrophobicity; used in coordination chemistry for metal complexation .

N'-(2-Nitrobenzylidene)-2-(4-methoxyphenyl)acetohydrazide Structure: Contains a nitro group on the benzylidene ring and an acetohydrazide backbone.

Spectral and Physicochemical Properties

- IR Spectroscopy:

- 1H-NMR:

- Thermal Stability:

- Metal complexes of similar hydrazides (e.g., Cu(II)-ASH) decompose above 300°C, indicating high thermal stability .

Biological Activity

N'-(4-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the class of hydrazones, characterized by the presence of both hydrazone and carbonyl functional groups. Its synthesis typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The resulting compound can be further characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound showed higher activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 62.5 μg/mL for certain metal complexes derived from it .

-

Antioxidant Activity :

- Antioxidant assays indicate that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in biological systems. The antioxidant capacity is often measured using DPPH radical scavenging assays, where lower IC50 values indicate higher potency.

-

Antiglycation Activity :

- Preliminary studies have shown that derivatives of this compound possess antiglycation properties, which are beneficial in managing diabetes-related complications. The IC50 values for antiglycation activity were reported to range from 216.52 to 748.71 µM, indicating varying degrees of efficacy compared to standard compounds like rutin .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in metabolic pathways, contributing to their antimicrobial effects.

- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to induce apoptosis through ROS generation and modulation of apoptotic proteins such as Bcl-2 and Bax .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.